Oleanolic Acid: A Technical Guide to Natural Sources, Distribution, and Analysis
Oleanolic Acid: A Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) that is widely distributed throughout the plant kingdom.[1][2] It can be found as a free acid or as an aglycone of triterpenoid saponins.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] This technical guide provides an in-depth overview of its natural sources, distribution, biosynthesis, and the experimental protocols used for its extraction and quantification, along with its influence on key cellular signaling pathways.
Natural Sources and Distribution
Oleanolic acid has been identified in at least 1,620 plant species across numerous families.[6][7] It is particularly abundant in the epicuticular waxes of leaves and fruits, where it serves as a protective barrier against pathogens and water loss.[3][8] The concentration of oleanolic acid can vary significantly depending on the plant species, the specific plant part, geographical origin, and environmental conditions.[3]
Major plant families rich in oleanolic acid include Oleaceae, Lamiaceae, Rosaceae, and Araliaceae.[3][5] Commercially, it is primarily obtained from Olea europaea (olive).[3][5] Other significant sources include medicinal herbs like Ligustrum lucidum and common culinary plants such as cloves, thyme, sage, and rosemary.[3][6] Edible sources include apples, grapes, olives, and various berries.[6][7][9]
Table 1: Quantitative Distribution of Oleanolic Acid in Various Plant Sources
| Plant Species | Family | Plant Part | Oleanolic Acid Content | Reference(s) |
| Olea europaea | Oleaceae | Leaves | 31 mg/g DW | |
| Ligustrum lucidum | Oleaceae | Fruit | 6% - 12% | [10] |
| Lantana camara | Verbenaceae | Roots | 1.23% DW | [11] |
| Gentiana olivieri | Gentianaceae | Flowers | 1.82 mg/g DW | [12] |
| Betula spp. | Betulaceae | Bark | up to 11 mg/g DW | [5] |
| Syzygium spp. | Myrtaceae | Aerial Parts | - | [1] |
| Malus domestica (Apple) | Rosaceae | Peel | Varies by cultivar | [7] |
| Satureja mutica | Lamiaceae | Aerial Parts | 18 g (yield from unspecified amount) | [6] |
| Oldenlandia corymbosa | Rubiaceae | Whole Plant | 0.012 ± 0.006% w/w | [13] |
Note: DW refers to Dry Weight. Content can vary based on extraction method and analytical technique.
Biosynthesis of Oleanolic Acid
Oleanolic acid is synthesized via the cytoplasmic acetate/mevalonate pathway.[11] The process begins with the cyclization of squalene (B77637) to form a pentacyclic scaffold. The biosynthesis starts with the formation of squalene from mevalonate.[1] Squalene is then oxidized to 2,3-oxidosqualene, which undergoes a ring formation cascade catalyzed by β-amyrin synthase to produce β-amyrin.[1][14] In the final steps, the cytochrome P450 enzyme CYP716AATR2 catalyzes a three-step oxidation of the C-28 methyl group of β-amyrin, converting it first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid.[1][14]
Experimental Protocols
The recovery and purification of oleanolic acid are critical for research and development. The choice of method depends on factors like yield, solvent consumption, and time.[15]
Conventional methods like maceration and Soxhlet extraction are often time- and solvent-intensive.[11][15] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer greater efficiency.[11][15]
Protocol 1: Maceration
-
Objective: To extract oleanolic acid by soaking the plant material in a solvent.[15]
-
Methodology:
-
Grind the dried plant material to a fine powder (e.g., 40-80 mesh).[16]
-
Place the powder in a sealed container and add a suitable solvent (e.g., 95% ethanol, methanol (B129727), ethyl acetate) at a specified solid-to-liquid ratio.[6][15]
-
Allow the mixture to stand at room temperature for 24-72 hours, with occasional agitation.[15]
-
Separate the extract from the solid residue by filtration.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.[15]
-
Protocol 2: Soxhlet Extraction
-
Objective: To achieve exhaustive extraction through continuous cycling of a warm solvent.[15]
-
Methodology:
-
Place the powdered plant material in a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet apparatus.[15]
-
Fill a round-bottom flask with the extraction solvent (e.g., methanol).[6]
-
Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble containing the solid.[15]
-
Once the liquid level in the chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the flask.
-
Continue this cycle until extraction is complete (typically when the solvent in the siphon tube runs clear).[15]
-
Concentrate the resulting extract to yield the crude product.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Objective: To use microwave energy for rapid heating and extraction, reducing time and solvent use.[11]
-
Methodology:
-
Place the powdered plant material and a solvent (e.g., a mixture of CHCl3:MeOH, 60:40, v/v) in a microwave-safe extraction vessel.[11]
-
Set the microwave power (e.g., 600 W) and extraction time (e.g., 6 minutes).[11]
-
Perform the extraction under controlled temperature (e.g., 50°C).[11]
-
After extraction is complete and the vessel has cooled, filter the contents.
-
Evaporate the solvent from the filtrate to obtain the crude extract.
-
Accurate quantification is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques.[6][11]
Protocol 4: Quantification by HPLC
-
Objective: To separate and quantify oleanolic acid in a complex mixture with high precision and accuracy.
-
Methodology:
-
System: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).[17][12]
-
Mobile Phase: A mixture of methanol and an acidic buffer is typically used. A common composition is methanol and 0.03 M phosphate (B84403) buffer (pH 2.9) in an 85:15 (v/v) ratio.[17][12]
-
Sample Preparation: Prepare a stock solution of the extract in a suitable solvent (e.g., methanol). Filter the sample through a millipore membrane before injection.[16]
-
Quantification: Prepare a calibration curve using standard solutions of oleanolic acid at known concentrations (e.g., 50-400 µg/mL).[12] Calculate the concentration in the sample by comparing its peak area to the standard curve.[12]
-
Protocol 5: Quantification by HPTLC
-
Objective: To quantify oleanolic acid using a rapid and flexible chromatographic method.
-
Methodology:
-
Mobile Phase: A mixture of non-polar and polar solvents. A common system is toluene (B28343) and methanol in a 9.4:0.6 (v/v) ratio.[6]
-
Sample Application: Apply standard solutions and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Derivatization & Detection: After development, dry the plate and spray with a suitable reagent (e.g., sulfuric acid reagent). Heat the plate to visualize the spots.[13]
-
Quantification: Perform densitometric scanning at a specific wavelength (e.g., 545 nm).[6] The amount of oleanolic acid is calculated from the calibration curve of the standard.[13]
Modulation of Cellular Signaling Pathways
Oleanolic acid exerts its pharmacological effects by modulating multiple intracellular signaling cascades.[4][18] Its anticancer and anti-inflammatory activities are often attributed to its ability to interfere with key pathways involved in cell survival, proliferation, and apoptosis.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its deregulation is common in cancer. Oleanolic acid has been shown to inhibit this pathway in a dose-dependent manner.[19] It reduces the phosphorylation of PI3K and its downstream target Akt, which in turn leads to the inhibition of mTOR and its subsequent effectors, ultimately suppressing cell proliferation and inducing apoptosis.[19]
References
- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hrpub.org [hrpub.org]
- 7. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
- 11. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. CN1552722A - Method for extracting and separating oleanolic acid - Google Patents [patents.google.com]
- 17. Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
